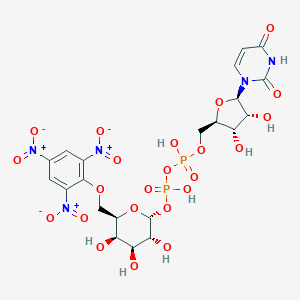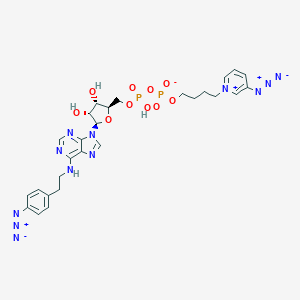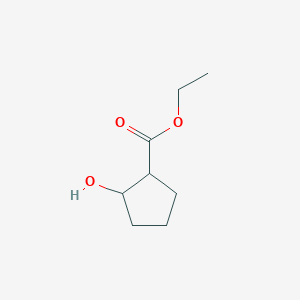
2-アミノ-3-(ピリジン-4-イル)プロパン酸
説明
Synthesis Analysis
The synthesis of 2-Amino-3-(pyridin-4-YL)propanoic acid involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 2-Amino-3-(pyridin-4-YL)propanoic acid is C8H10N2O2 . Its molecular weight is 166.18 g/mol . The InChI code is InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-(pyridin-4-YL)propanoic acid include a molecular weight of 166.18 g/mol , a XLogP3 of -2.6 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 3 .科学的研究の応用
化学研究
“2-アミノ-3-(ピリジン-4-イル)プロパン酸”は、分子式C8H12Cl2N2O2の化学化合物です . 独自の構造と特性により、さまざまな化学研究で使用されています。 この化合物は、 “(S)-2-アミノ-3-(ピリジン-4-イル)プロパン酸ジハイドロクロリド”とも呼ばれ、分子量は239.1 g/molです .
配位ポリマーの調製
この化合物は、Ag、Cu、およびZnの新規配位ポリマーの調製に使用できます . AgNO3、Cu(NO3)2·6H2O、およびZn(NO3)2·6H2OとのMeOH中での反応により、これらの配位ポリマーが生成されます .
水熱合成
水熱合成では、“2-アミノ-3-(ピリジン-4-イル)プロパン酸”を使用して配位ポリマーを作成します . 得られたポリマー、[Zn(PPA)2(H2O)2]nおよび[Cd(PPA)2]nは、さまざまな用途で価値のある独自の特性を持っています .
ダビガトランエテキセート誘導体の調製
厳密には同じ化合物ではありませんが、類似した化合物である“3-(ピリジン-2-イルアミノ)プロパン酸”は、ダビガトランエテキセート誘導体の調製に使用されています . これらの誘導体は、医療研究および医薬用途において重要です
作用機序
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with enzymes or receptors that recognize or metabolize alanine.
Mode of Action
As an alanine derivative, it may mimic the structure of alanine and interact with the same targets, potentially altering their function .
Biochemical Pathways
As an alanine derivative, it could potentially influence pathways involving alanine metabolism .
生化学分析
Biochemical Properties
2-Amino-3-(pyridin-4-YL)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, it interacts with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids .
Cellular Effects
2-Amino-3-(pyridin-4-YL)propanoic acid impacts various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are likely mediated through its interaction with specific receptors and signaling molecules within the cell.
Molecular Mechanism
The molecular mechanism of 2-Amino-3-(pyridin-4-YL)propanoic acid involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(pyridin-4-YL)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture . Its activity may decrease over time due to degradation, which can affect its efficacy in long-term experiments.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(pyridin-4-YL)propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing physical and mental performance . At higher doses, it could potentially cause toxic or adverse effects. The threshold for these effects depends on the specific animal model and experimental conditions used.
Metabolic Pathways
2-Amino-3-(pyridin-4-YL)propanoic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the catabolism and anabolism of amino acids . These interactions can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Amino-3-(pyridin-4-YL)propanoic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-Amino-3-(pyridin-4-YL)propanoic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.
特性
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVANSXYKWQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902563 | |
| Record name | NoName_3085 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956-21-4 | |
| Record name | 4-Pyridylalanine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-3-(pyridin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















